molecular formula C16H16ClNO6S B11065603 (4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

(4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenoxy)acetic acid

Cat. No.: B11065603
M. Wt: 385.8 g/mol
InChI Key: LWRVMWNLVIEFIU-UHFFFAOYSA-N
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Description

2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated aromatic ring, a methoxy group, and a sulfonylamino linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methoxy-4-methylphenol with sulfonyl chloride to form the sulfonylated intermediate. This intermediate is then reacted with 4-aminophenol to introduce the amino group. Finally, the resulting compound is coupled with chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5-CHLORO-2-METHOXY-4-METHYLPHENYL)SULFONYL]AMINO}PHENOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H16ClNO6S

Molecular Weight

385.8 g/mol

IUPAC Name

2-[4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]phenoxy]acetic acid

InChI

InChI=1S/C16H16ClNO6S/c1-10-7-14(23-2)15(8-13(10)17)25(21,22)18-11-3-5-12(6-4-11)24-9-16(19)20/h3-8,18H,9H2,1-2H3,(H,19,20)

InChI Key

LWRVMWNLVIEFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)OC

Origin of Product

United States

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